molecular formula C13H10BrNO B15234164 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one

1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one

Cat. No.: B15234164
M. Wt: 276.13 g/mol
InChI Key: TXIWSJBGCKZRAZ-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is an organic compound that belongs to the class of bromopyridines This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a phenyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one typically involves the reaction of acetophenone with 5-bromo-3-pyridincarboxyaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol. The reaction is carried out at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography can further improve the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reagents.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromopyridin-3-YL)-2-phenylethan-1-one is unique due to its specific combination of the bromopyridine and phenylethanone moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)-2-phenylethanone

InChI

InChI=1S/C13H10BrNO/c14-12-7-11(8-15-9-12)13(16)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2

InChI Key

TXIWSJBGCKZRAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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